molecular formula C11H18N4O B15325280 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide

3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide

Cat. No.: B15325280
M. Wt: 222.29 g/mol
InChI Key: BASIGDAESFPANX-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide is a synthetic organic compound with a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol . This chemical features a cyclohexane core substituted with a 1H-imidazole ring, a methylamino group, and a carboxamide functionality, making it a valuable heterocyclic building block for medicinal chemistry and drug discovery research . The imidazole ring is a prominent pharmacophore in biochemistry and is found in many biologically active molecules. For instance, imidazole-containing compounds are extensively researched as inhibitors of various enzymes, such as heme oxygenase-1 (HO-1), a target in oncology research . Furthermore, imidazole derivatives have been explored as inhibitors for other enzymatic targets, including insulin-degrading enzyme (IDE), which is relevant in the study of Alzheimer's disease and type-2 diabetes . Researchers can utilize this compound as a critical intermediate or precursor in designing and synthesizing novel molecules for probing biological pathways. This compound is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

3-imidazol-1-yl-1-(methylamino)cyclohexane-1-carboxamide

InChI

InChI=1S/C11H18N4O/c1-13-11(10(12)16)4-2-3-9(7-11)15-6-5-14-8-15/h5-6,8-9,13H,2-4,7H2,1H3,(H2,12,16)

InChI Key

BASIGDAESFPANX-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC(C1)N2C=CN=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Cyclohexane Ring Formation: The cyclohexane ring can be introduced via a Diels-Alder reaction or hydrogenation of aromatic precursors.

    Carboxamide Group Introduction: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the methylamino group.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.

Major Products

    Oxidation: Products may include imidazole N-oxides or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

3-(1h-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with imidazole rings can act as enzyme inhibitors or receptor agonists/antagonists. The cyclohexane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Imidazole vs. Tetrazole : The tetrazole analog () exhibits enhanced metabolic stability due to the tetrazole ring’s resistance to oxidative degradation compared to imidazole. However, imidazole’s hydrogen-bonding capacity may improve target binding affinity .
  • Imidazole vs. Pyrazole: The pyrazole analog () reduces steric bulk but sacrifices imidazole’s basicity (pKa ~7 for imidazole vs.
  • Indazole Derivatives: Compounds like ADB-CHMINACA () demonstrate potent cannabinoid receptor activity, highlighting the importance of the carboxamide group and cyclohexane backbone in receptor interactions .

Stability and Impurity Profiles

  • Stability: Imidazole derivatives are prone to oxidation at the N-H position, whereas tetrazole analogs () are more chemically inert. Methylamino groups (as in the target compound) may introduce susceptibility to N-demethylation under acidic conditions .
  • Impurities : Related compounds () highlight the need for stringent control of byproducts such as thiophene or naphthalene derivatives, which could arise during synthesis .

Q & A

Q. What are the established synthetic pathways for 3-(1H-Imidazol-1-yl)-1-(methylamino)cyclohexane-1-carboxamide, and how can reaction conditions be optimized?

The synthesis of imidazole-carboxamide derivatives typically involves multi-step reactions. Key steps include:

  • Coupling reactions : Introducing the imidazole moiety to the cyclohexane backbone via nucleophilic substitution or condensation, often using catalysts like acetic acid in ethanol .
  • Amide bond formation : Methylamino groups are introduced via carbodiimide-mediated coupling or reductive amination .
  • Optimization : Reaction temperature (40–80°C), solvent choice (e.g., ethanol, DMF), and reaction time (3–18 hours) are critical for yield and purity. Analytical techniques like TLC and NMR are used to monitor progress .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent placement, particularly for distinguishing imidazole protons (δ 7.0–8.5 ppm) and cyclohexane carbons .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between imidazole and cyclohexane rings (e.g., 8–12° deviations observed in analogous structures) .

Advanced Research Questions

Q. How does structural modification of the imidazole or cyclohexane moieties influence biological activity?

  • Imidazole substitutions : Electron-withdrawing groups (e.g., nitro, chloro) on the imidazole ring enhance interactions with enzymatic targets like kinases or oxidases, as seen in analogs with anti-inflammatory or anticancer activity .
  • Cyclohexane modifications : Methylamino groups improve solubility and bioavailability, while bulkier substituents may hinder target binding .
  • Comparative data : Structural analogs with tetrazole or benzyl groups show reduced activity compared to imidazole derivatives, highlighting the importance of the imidazole core .

Q. What mechanisms underlie the compound’s pharmacological activity, and how can contradictory data from in vitro vs. in vivo studies be resolved?

  • Hypothesized mechanisms : Imidazole derivatives often act as enzyme inhibitors (e.g., xanthine oxidase, cytochrome P450) or receptor modulators. For example, similar compounds inhibit kinases involved in inflammatory pathways .
  • Data contradictions : Discrepancies between in vitro potency and in vivo efficacy may arise from metabolic instability or poor pharmacokinetics. Strategies include:
  • Prodrug design : Masking polar groups (e.g., carboxamide) to enhance membrane permeability .
  • Metabolic profiling : LC-MS/MS studies to identify degradation products and optimize stability .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF/water mixtures) to promote slow crystallization .
  • Temperature gradients : Gradual cooling from 60°C to room temperature reduces amorphous aggregation .
  • Co-crystallization : Adding small molecules (e.g., benzoic acid) can stabilize crystal lattices, as demonstrated in imidazole co-crystals .

Methodological Guidance

Q. What computational tools are recommended for predicting binding affinities or reaction pathways?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., ATP-binding pockets in kinases) .
  • QSAR modeling : Correlates substituent electronic properties (Hammett constants) with biological activity .
  • DFT calculations : Assess reaction thermodynamics for synthetic steps, such as amide bond formation energy barriers .

Q. How should researchers design experiments to validate target engagement in cellular models?

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., specific kinases) to confirm on-mechanism effects .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways modulated by the compound .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistent reaction progression .
  • Quality control thresholds : Set HPLC purity criteria (>95%) and enforce strict solvent/residual limits (e.g., <0.1% acetic acid) .

Q. How can conflicting bioactivity data across studies be systematically evaluated?

  • Meta-analysis frameworks : Use standardized metrics (e.g., IC₅₀ normalization) to compare datasets .
  • Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

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